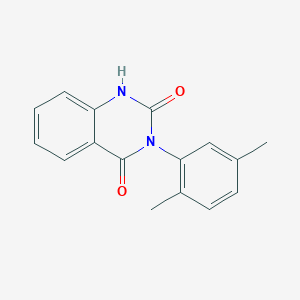

3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione

Description

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C16H14N2O2/c1-10-7-8-11(2)14(9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |

InChI Key |

KUFAHLFPNRUDPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants : 2-Aminobenzoic acid (or substituted analogs) and 2,5-dimethylphenyl isocyanate.

-

Solvent System : Ethyl acetate or dichloromethane under reflux (65–70°C).

-

Catalyst : Concentrated sulfuric acid facilitates cyclization post urea formation.

-

Yield : Up to 89% purity when using stoichiometric acid and controlled temperature.

Example Protocol :

-

Dissolve 2-amino-5-methylbenzoic acid (1 mmol) in ethyl acetate at 50°C.

-

Add 2,5-dimethylphenyl isocyanate (1.1 mmol) dropwise, maintaining reflux for 2 hours.

-

Introduce concentrated H₂SO₄ (1.5 equiv) and stir at 70°C for 4.5 hours.

-

Isolate via filtration and wash with cold solvent to obtain the product.

Table 1: Optimization of Urea Cyclization

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Ethyl acetate | 89 | 99 | |

| Temperature | 70°C | 85 | 98 | |

| Acid Catalyst | H₂SO₄ | 90 | 99 | |

| Alternative Acid | HCl (conc.) | 78 | 95 |

Metal-Free DMAP-Catalyzed One-Pot Synthesis

Recent advancements include DMAP (4-dimethylaminopyridine)-catalyzed one-pot methods, which eliminate metal residues and simplify purification.

Methodology

-

Reactants : Substituted anthranilic acid and di-tert-butyl dicarbonate ((Boc)₂O).

-

Catalyst : DMAP (0.1 equiv) in acetonitrile under microwave irradiation.

-

Advantages : Rapid reaction times (30 minutes) and high functional group tolerance.

Adaptation for 2,5-Dimethylphenyl :

-

Replace standard anthranilic acid with 2-amino-5-methylbenzoic acid.

-

Use 2,5-dimethylphenyl isocyanate as the arylating agent.

Table 2: DMAP-Catalyzed Synthesis Parameters

| Condition | Value | Yield (%) | Notes | Source |

|---|---|---|---|---|

| Catalyst Loading | 10 mol% | 79 | No base required | |

| Solvent | CH₃CN | 72 | Microwave-assisted | |

| Time | 30 min | 85 | Scalable |

Cyclocarbonylation Using Carbonyldiimidazole (CDI)

CDI-mediated cyclization offers a peptide coupling-inspired route, ideal for sensitive substrates.

Procedure Highlights

-

Intermediate Formation : Couple 2-aminobenzoic acid with 2,5-dimethylbenzylamine using HATU/DIEA.

-

Cyclization : Treat with CDI in dichloromethane under reflux to form the quinazoline core.

Critical Step :

Comparative Analysis of Methodologies

Table 3: Method Comparison for 3-(2,5-Dimethylphenyl)-1H-quinazoline-2,4-dione

| Method | Pros | Cons | Ideal Use Case |

|---|---|---|---|

| Urea Cyclization | High yield, scalable | Requires strong acid | Industrial production |

| DMAP Catalysis | Rapid, metal-free | Microwave dependency | Lab-scale synthesis |

| CDI Cyclization | Mild conditions, high purity | Costly reagents | Pharmaceutical R&D |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinazoline ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or quinazoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Differences :

- Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) and Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) feature a triazole ring and halogenated aryl groups (2,4-dichlorophenyl), absent in the target compound .

Functional Implications :

Imidazolidine-2,4-dione Derivatives with CNS Activity

Key Structural Differences :

- Compounds such as C8 (3-(2-(2,6-dimethylphenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione) and C9 (3-(2-(3-bromophenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione) share a dione core but replace the quinazoline ring with an imidazolidine system .

- Substituents like bromophenyl or nitrophenyl groups in these analogs introduce strong electron-withdrawing effects, contrasting with the electron-donating dimethyl group in the target compound.

Physical and Functional Comparisons :

| Property | Target Compound | C8 (Imidazolidine-dione) | C9 (Imidazolidine-dione) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 241–243 | 250–252 |

| Yield (%) | Not reported | 68 | 53 |

| Core Structure | Quinazoline-2,4-dione | Imidazolidine-2,4-dione | Imidazolidine-2,4-dione |

| Key Substituents | 2,5-Dimethylphenyl | 2,6-Dimethylphenoxyacetyl | 3-Bromophenoxyacetyl |

- The acetyl-phenoxy substituents in C8–C10 may enhance CNS activity through hydrogen bonding, a feature absent in the target compound .

Pyrazole-Spirobenzofuranone Hybrids with Antitumor Activity

Key Structural Differences :

- Compounds like 4-(5-(2,5-dimethylphenyl)-3-(3-oxo-3H-spiro[benzofuran-2,1'-inden]-5-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Figure 7.1 in ) incorporate pyrazole and spirobenzofuranone moieties, unlike the quinazoline-dione core .

- Both the target compound and this pyrazole derivative feature a 2,5-dimethylphenyl group, but the latter’s sulfonamide and spiro systems are absent in the quinazoline-dione.

Functional Implications :

- The spirobenzofuranone-pyrazole hybrid demonstrates enhanced antitumor activity compared to celecoxib, attributed to dual inhibition of COX-2 and tubulin polymerization.

- The 2,5-dimethylphenyl group may contribute to hydrophobic interactions in both compounds, but the quinazoline-dione’s planar structure could limit its ability to disrupt protein-protein interactions compared to the pyrazole hybrid.

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione is a derivative of quinazoline-2,4-dione, a scaffold known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione can be represented as follows:

The synthesis typically involves the cyclization of anthranilic acid derivatives with various reagents under controlled conditions to yield the desired quinazoline derivatives .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives. The compound has shown promising results against various bacterial strains:

- Inhibition Zones : The compound exhibited inhibition zones ranging from 10 to 15 mm against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : MIC values were reported at 65 mg/mL for E. coli and 80 mg/mL for S. aureus, indicating moderate antibacterial activity compared to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 3-(2,5-Dimethylphenyl)-1H-QD | Staphylococcus aureus | 12 | 80 |

| 3-(2,5-Dimethylphenyl)-1H-QD | Escherichia coli | 15 | 65 |

| Reference Drug | Ampicillin | - | - |

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. The compound was evaluated against a panel of human tumor cell lines:

- Growth Inhibition : The average logGI50 values for related quinazoline compounds ranged from -6.1 to -6.45, indicating significant inhibition of tumor cell proliferation.

- Structure-Activity Relationships (SAR) : Substituents at specific positions on the quinazoline ring were found to enhance antitumor activity, particularly those incorporating halogenated phenyl groups .

Table 2: Antitumor Activity of Quinazoline Derivatives

| Compound | Cell Line | logGI50 Value |

|---|---|---|

| Quinazoline Derivative A | A549 (Lung Cancer) | -6.13 |

| Quinazoline Derivative B | MCF7 (Breast Cancer) | -6.44 |

| Reference Compound | Doxorubicin | -7.0 |

Other Biological Activities

Beyond antimicrobial and antitumor effects, quinazoline derivatives have also demonstrated:

- Antifungal Activity : Effective against Candida albicans, with inhibition zones comparable to standard antifungal treatments.

- Anti-inflammatory Properties : Some studies suggest potential in reducing inflammation markers in vitro .

Case Studies

- Antimicrobial Study : A recent study synthesized several quinazoline derivatives and evaluated their antimicrobial activity using agar diffusion methods. Compounds similar to 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione showed enhanced activity against Gram-positive and Gram-negative bacteria.

- Antitumor Evaluation : In vitro assays conducted on various human cancer cell lines indicated that modifications on the quinazoline core significantly influenced cytotoxicity levels, paving the way for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione, and how can yield and purity be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anthranilic acids with urea derivatives under acidic conditions. Evidence from analogous quinazoline-dione syntheses suggests using glacial acetic acid as a solvent with catalytic HCl to facilitate ring closure . For purification, column chromatography (silica gel, petroleum ether/ethyl acetate) followed by recrystallization is recommended to achieve >95% purity. Monitoring via TLC and GC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione?

- Methodological Answer :

- 1H/13C-NMR : Resolves aromatic proton environments and confirms substituent positions (e.g., 2,5-dimethylphenyl group) .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .

- Mass Spectrometry (EIMS) : Validates molecular weight (e.g., base peak matching theoretical m/z) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What are the solubility and formulation considerations for this compound in biological assays?

- Methodological Answer : The compound is soluble in DMSO and ethanol (up to 100 mM), as shown in structurally related quinazoline derivatives . For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in buffer. Pre-filter (0.22 µm) to remove particulates before cell-based experiments.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of quinazoline-2,4-dione derivatives?

- Methodological Answer : Substituent effects can be systematically studied via structure-activity relationship (SAR) . For example:

- 2,5-Dimethylphenyl Group : Enhances lipophilicity and membrane permeability, as seen in GPR40 agonists where this group improved glucose-dependent insulin secretion .

- NH Position : Modulating hydrogen-bonding capacity (e.g., replacing NH with alkyl groups) may alter target binding, as observed in CD40-TRAF6 inhibitors .

- Experimental Design : Synthesize analogs via combinatorial chemistry, then evaluate bioactivity (e.g., IC50, EC50) and computational docking to correlate substituent effects with target affinity .

Q. What mechanisms underlie contradictory bioactivity data for quinazoline-2,4-diones in different studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and elemental analysis before assays .

- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times affect outcomes. Standardize protocols (e.g., use HEK293 cells for GPR40 studies ).

- Off-Target Effects : Perform counter-screens against related targets (e.g., TRAF family proteins for CD40 inhibitors) to rule out nonspecific binding .

Q. How can computational modeling guide the design of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione analogs with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., GPR40 or CD40-TRAF6 interfaces) .

- QSAR Models : Train models on datasets of analogs to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify critical interactions (e.g., π-π stacking with Phe residues in GPR40) .

Q. What strategies mitigate thermal or pH-dependent degradation of quinazoline-2,4-diones in long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Structurally related compounds show sensitivity to basic conditions; store lyophilized powders at -20°C in amber vials .

- Formulation Additives : Use antioxidants (e.g., 0.01% BHT) or cyclodextrin complexes to enhance aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.